Metaclazepam Metaclazepam Metaclazepam is a benzodiazepine.
Brand Name: Vulcanchem
CAS No.: 84031-17-4
VCID: VC0535043
InChI: InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3
SMILES: CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC
Molecular Formula: C18H18BrClN2O
Molecular Weight: 393.7 g/mol

Metaclazepam

CAS No.: 84031-17-4

Cat. No.: VC0535043

Molecular Formula: C18H18BrClN2O

Molecular Weight: 393.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Metaclazepam - 84031-17-4

Specification

CAS No. 84031-17-4
Molecular Formula C18H18BrClN2O
Molecular Weight 393.7 g/mol
IUPAC Name 7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine
Standard InChI InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3
Standard InChI Key WABYCCJHARSRBH-UHFFFAOYSA-N
SMILES CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC
Canonical SMILES CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Characteristics

Metaclazepam’s chemical structure (7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1H-1,4-benzodiazepine) incorporates a bromine atom at position 7 and a methoxymethyl group at position 2, distinguishing it from classical benzodiazepines . The racemic mixture exhibits no optical activity, with a defined stereochemistry of zero stereocenters and no E/Z isomerism .

Table 1: Key Physicochemical Properties of Metaclazepam

PropertyValue
Molecular FormulaC18H18BrClN2O\text{C}_{18}\text{H}_{18}\text{BrClN}_2\text{O}
Molecular Weight393.705 g/mol
SMILESCOCC1CN=C(C2=CC(Br)=CC=C2N1C)C3=C(Cl)C=CC=C3
InChI KeyWABYCCJHARSRBH-UHFFFAOYSA-N
CAS Registry84031-17-4

The compound’s lipophilicity, inferred from its methoxymethyl substituent, likely influences its blood-brain barrier permeability and duration of action .

Pharmacological Profile

Cardiovascular and Respiratory Effects

In guinea pig papillary muscle preparations, metaclazepam demonstrated moderate negative inotropic effects (EC50_{50} ≈ 3.2 µM), approximately 40% weaker than diazepam’s impact at equivalent concentrations . Anesthetized dog studies revealed transient hypotension only at supratherapeutic intravenous doses (>5 mg/kg), with compensatory tachycardia maintaining cardiac output . Respiratory depression, a critical concern with diazepam, was absent at anxiolytic doses in feline models .

Clinical Efficacy

Anxiolytic Performance in Comparative Trials

A double-blind study (N=168) comparing 15 mg/day metaclazepam to 15 mg/day diazepam found superior outcomes for metaclazepam across multiple metrics :

  • Hamilton Anxiety Scale (HAMA): 62% reduction in psychic anxiety scores vs. 54% for diazepam (p<0.05)

  • Clinical Global Impressions (CGI): 78% of metaclazepam patients rated “much improved” vs. 65% for diazepam

  • Self-Reported Outcomes: 73% of metaclazepam users reported “marked improvement” in the EWL-K checklist vs. 61% for diazepam

Equivalence studies established that 15 mg metaclazepam corresponds to 4 mg bromazepam in anxiolytic potency, with comparable response rates (68% vs. 65%) but fewer reports of daytime sedation .

Dose RangeFatigue IncidenceDizziness Incidence
5–10 mg/day12%8%
15–20 mg/day24%15%

Notably, metaclazepam caused 2.5-fold fewer sedation events than diazepam in direct comparisons (18% vs. 45%) . The active metabolite NN-desmethylmetaclazepam accumulates minimally, reducing overdose risks .

Special Populations

Pharmacokinetics and Metabolism

Absorption and Distribution

Metaclazepam reaches peak plasma concentrations (CmaxC_{\text{max}}) of 120–150 ng/mL within 2–3 hours post-oral administration . Protein binding exceeds 85%, primarily to albumin, with a volume of distribution (VdV_d) of 1.2 L/kg, indicating moderate tissue penetration .

Biotransformation Pathways

Hepatic metabolism via CYP3A4 yields three primary metabolites:

  • NN-Desmethylmetaclazepam (active, 30% potency of parent)

  • 3-Hydroxymetaclazepam (inactive)

  • Glucuronidated derivatives (renally excreted)

Less than 5% of the dose is excreted unchanged, with 60% renal and 35% fecal elimination .

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